molecular formula C17H23N5O B3182417 TLR7/8激动剂3 CAS No. 642473-95-8

TLR7/8激动剂3

货号 B3182417
CAS 编号: 642473-95-8
分子量: 313.4 g/mol
InChI 键: SVBZCXQPNPURIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TLR7/8 agonist 3 is a potent TLR7 and TLR8 agonist . It has a molecular weight of 313.4 . The IUPAC name of TLR7/8 agonist 3 is 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine .


Synthesis Analysis

The synthesis of TLR7/8 agonist 3 and similar compounds has been a subject of research . For instance, a study designed and synthesized quinazoline derivatives and pyrrolo[3,2-d]pyrimidine derivatives targeting TLR7 . Another study synthesized a new class of imidazoquinolines retaining the N-isobutyl substitution of an imidazole moiety .


Molecular Structure Analysis

The molecular structure of TLR7/8 agonist 3 involves an imidazoquinoline core . The structure and activity of TLR7/8 agonists are influenced by the electronic configuration of the heterocyclic system .


Physical And Chemical Properties Analysis

TLR7/8 agonist 3 is a solid substance . The storage temperature is between -80 and -20 degrees Celsius .

科学研究应用

TLR7/8激动剂简介

Toll样受体(TLR) 7和TLR8在启动先天性和适应性免疫反应中至关重要。TLR7/8激动剂因其对病原体的保护作用和增强免疫反应而具有重要意义。然而,它们持续的信号传导可能导致免疫反应过度。因此,TLR7/8激动剂和拮抗剂是治疗免疫紊乱的关键候选药物(Huang, Zhang, & Lu, 2021)

TLR7/8激动剂作为疫苗佐剂

TLR7/8激动剂已显示出作为疫苗佐剂的潜力,增强体液和细胞免疫反应,特别是Th1反应。虽然TLR7和TLR8的天然配体是ssRNA,但大多数疫苗研究都利用了咪喹莫特和雷西喹莫特等合成的低分子咪唑喹啉。然而,使用TLR7、TLR8或TLR7/8激动剂的疫苗尚未进入早期临床研究阶段(Vasilakos & Tomai, 2013)

抗肿瘤作用

TLR7/8激动剂通过增强NK细胞的细胞毒性和IFN-γ依赖性功能,对癌症免疫治疗至关重要,从而发挥抗肿瘤作用。例如,TLR7/8激动剂3M-011被有效地用于治疗扩散的小鼠B16-F10黑色素瘤,表明自然杀伤(NK)细胞在抗肿瘤反应中起着至关重要的作用(Dumitru et al., 2009)

在癌症研究和治疗中的应用

像transcendIT-101这样的研究证明了长效前药TransCon TLR7/8激动剂在癌症治疗中的潜力。预计这种激动剂将刺激肿瘤微环境中的先天性和适应性免疫反应,增强派姆单抗等检查点抑制剂的活性(Davar et al., 2022)

近期的专利趋势

最近的专利重点关注小分子TLR7和TLR8激动剂,用于治疗癌症、病毒感染以及作为疫苗佐剂。这些新化合物在抗病毒和肿瘤学适应症的临床试验中得到评估,表明TLR7/8小分子激动剂取得了重大进展(Kieffer, Patel, Hollingsworth, & Seganish, 2020)

增强癌症免疫治疗

TLR7/8激动剂因其通过影响免疫细胞、肿瘤细胞和肿瘤微环境而对抗肿瘤反应的贡献而受到认可。它们刺激多种细胞类型,导致肿瘤部位出现多种活化的免疫细胞、细胞因子和趋化因子。这种同时刺激有利于癌症免疫治疗中的免疫反应增强(Smits, Ponsaerts, Berneman, & Van Tendeloo, 2008)

在变应性哮喘和鼻炎中的应用

TLR7/8激动剂已显示出作为治疗变应性哮喘和鼻炎的潜在药物。研究表明,它们通过两种分子过程有效地抑制变应性气道疾病:一种由I型干扰素介导,提供急性保护,另一种由免疫调节性CD8+ T细胞介导,诱导持久保护(Xirakia et al., 2010)

TLR7/8激动剂在纳米颗粒递送系统中的应用

开发靶向TLR7/8激动剂的pH-/酶响应性纳米颗粒为癌症疫苗接种提供了一种创新方法。这些纳米颗粒智能地在内体隔室中释放TLR7/8激动剂,刺激DC成熟和特异性细胞免疫。这种靶向递送在黑色素瘤和小肠癌的小鼠模型中显示出预防和治疗功效(Xia et al., 2022)

药物递送挑战和解决方案

针对TLR7/8激动剂在癌症治疗中的局限性,研究重点关注基于生物材料的药物递送系统。这些系统包括直接肿瘤给药、在癌组织中的被动积累和主动靶向。TLR7/8激动剂与其他疗法(如检查点抑制剂和化疗药物)的组合显示出令人印象深刻的抗癌效果(Varshney, Qiu, Graf, & McHugh, 2021)

癌症治疗中的联合疗法

TLR7/8和TLR9激动剂的结合已证明可以根除大的原发性肿瘤并建立长期的保护性免疫。这种组合增加了肿瘤浸润CTL和NK细胞的数量和肿瘤杀伤活性,降低了免疫抑制性MDSC频率(Zhao et al., 2014)

安全和危害

The safety data sheet for TLR7/8 agonist 3 suggests avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . In case of contact with eyes or skin, it recommends rinsing thoroughly with large amounts of water and seeking medical advice .

未来方向

TLR7/8 agonists, including TLR7/8 agonist 3, are being explored for their potential in cancer immunotherapy . Biomaterial-based drug delivery systems are being developed to overcome key limitations of TLR7/8 agonists . Additionally, the potential benefits of TLR7/8 agonist co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, are being investigated .

属性

IUPAC Name

1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBZCXQPNPURIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)N)C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TLR7/8 agonist 3

Synthesis routes and methods I

Procedure details

Tert-butyl 2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethylcarbamate (1.26 g, 3.05 mmol) was dissolved in 10 mL of EtOH and treated with 10 mL of 2 M HCl in EtOH. After heating at reflux for 2 hours, the reaction mixture was cooled and concentrated under reduced pressure. The resulting yellow solid was dissolved in 50 mL of H2O and extracted with CHCl3 (20 mL). The organic layer was discarded and the aqueous portion was made basic (pH˜12) by addition of concentrated NH4OH solution. This was then extracted with CHCl3 (4×20 mL) and the combined organic portions were dried with Na2SO4 and concentrated to give 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline-4-amine (808 mg) as a light brown powder. m.p. 161.0-162.0° C.;
Name
Tert-butyl 2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethylcarbamate
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOCc1nc2c(N)nc3ccccc3c2n1CC(C)(C)NC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TLR7/8 agonist 3
Reactant of Route 2
TLR7/8 agonist 3
Reactant of Route 3
Reactant of Route 3
TLR7/8 agonist 3
Reactant of Route 4
TLR7/8 agonist 3
Reactant of Route 5
Reactant of Route 5
TLR7/8 agonist 3
Reactant of Route 6
TLR7/8 agonist 3

Citations

For This Compound
13
Citations
E Yoo, ACD Salyer, MJH Brush, Y Li… - Bioconjugate …, 2018 - ACS Publications
… high antigen-specific IgG titers even after a single boost, resulting in titers significantly higher than that obtained using the corresponding unconjugated small molecule TLR7/8 agonist 3 …
Number of citations: 24 pubs.acs.org
W Embrechts, F Herschke, F Pauwels… - Journal of Medicinal …, 2018 - ACS Publications
A novel series of 2,4-diaminoquinazolines was identified as potent dual Toll-like receptor (TLR) 7 and 8 agonists with reduced off-target activity. The stereochemistry of the amino …
Number of citations: 23 pubs.acs.org
Y Zhang - 2015 - papyrus.bib.umontreal.ca
Hepatitis C virus (HCV), a positive single stranded RNA (ssRNA) virus that replicates in the liver, infects 200 million people worldwide, with approximately 80% of infected individuals …
Number of citations: 3 papyrus.bib.umontreal.ca
JL Turley, EC Lavelle - Current Opinion in Immunology, 2022 - Elsevier
Highlights • Adjuvants can be incorporated into vaccines to enhance the magnitude, functionality, breadth and durability of antigen-specific immune responses. • A deeper mechanistic …
Number of citations: 13 www.sciencedirect.com
K Moriya, T Nakano, Y Honda, M Tsumura… - Journal of Experimental …, 2023 - rupress.org
Inborn errors of the NF-κB pathways underlie various clinical phenotypes in humans. Heterozygous germline loss-of-expression and loss-of-function mutations in RELA underlie RELA …
Number of citations: 1 rupress.org
X Zhi, P Yang, Y Xu, Z Dai, X Yue, L Qian - Nano Today, 2023 - Elsevier
Toll-like receptors (TLRs), found on antigen-presenting cells including macrophages and dendritic cells, are essential for identifying infections and initiating adaptive immunity. Therefore…
Number of citations: 0 www.sciencedirect.com
K Vijay - International immunopharmacology, 2018 - Elsevier
The immune system is a very diverse system of the host that evolved during evolution to cope with various pathogens present in the vicinity of environmental surroundings inhabited by …
Number of citations: 509 www.sciencedirect.com
X Li, R Liu, X Su, Y Pan, X Han… - Molecular …, 2019 - molecular-cancer.biomedcentral …
Cancer immunotherapies that engage immune cells to fight against tumors are proving to be powerful weapons in combating cancer and are becoming increasingly utilized in the clinics…
Number of citations: 240 molecular-cancer.biomedcentral.com
DH O'Donovan, Y Mao, DA Mele - Current medicinal chemistry, 2020 - ingentaconnect.com
The recent success of checkpoint blocking antibodies has sparked a revolution in cancer immunotherapy. Checkpoint inhibition activates the adaptive immune system leading to …
Number of citations: 17 www.ingentaconnect.com
B Misra, KA Hughes, S Bobbala - … for the Prevention and Treatment of …, 2023 - Springer
… 3 M developed the TLR7/8 agonist 3 M-052, an imidazoquinoline attached to a C18 lipid moiety, which has been studied as an adjuvant in combination with the H1N1 antigen against …
Number of citations: 2 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。